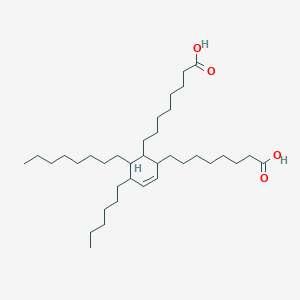![molecular formula C20H15Cl2NO3 B12589475 N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 648925-43-3](/img/structure/B12589475.png)
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of benzyloxy and chlorophenyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-chlorobenzamide and 2-(benzyloxy)-5-chlorophenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Benzyloxy)-5-chlorophenyl]-2-phenylacetamide
- N-[2-(Benzyloxy)-5-chlorophenyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
648925-43-3 |
|---|---|
Formule moléculaire |
C20H15Cl2NO3 |
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
5-chloro-N-(5-chloro-2-phenylmethoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-6-8-18(24)16(10-14)20(25)23-17-11-15(22)7-9-19(17)26-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,23,25) |
Clé InChI |
HQSZBJYKBJDSRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
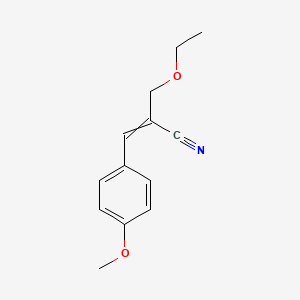
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

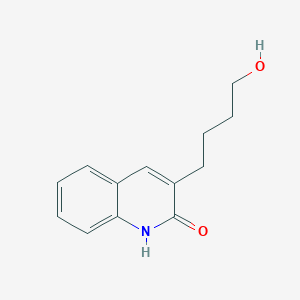
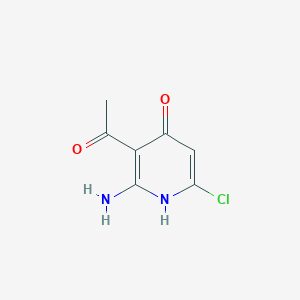
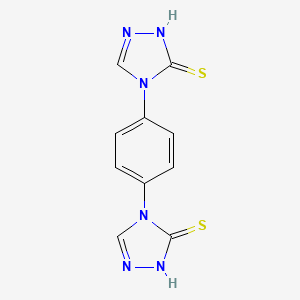

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
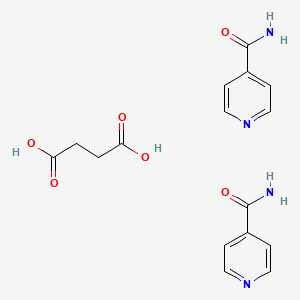
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
